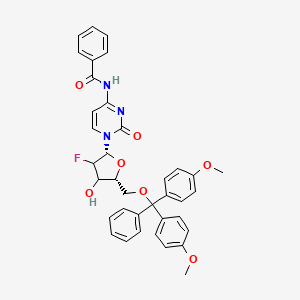
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazine ring.
Reaction Scheme:
- Cyanuric chloride + Aniline → Intermediate
- Intermediate + Base (e.g., sodium hydroxide) → this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as (chlorine, bromine) or .
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor and antimicrobial agent.
Materials Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Investigated for its herbicidal properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or interfere with DNA synthesis in microbial or cancer cells.
Agriculture: It may disrupt photosynthesis or other vital processes in plants.
Comparación Con Compuestos Similares
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but with two amino groups.
6-Chloro-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: Chlorine substituent instead of an amino group.
Uniqueness:
- The presence of an amino group at the 6-position and a phenyl group at the 1-position makes 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione unique in its reactivity and potential applications.
Propiedades
Número CAS |
61464-89-9 |
|---|---|
Fórmula molecular |
C9H8N4O2 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
6-amino-1-phenyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H8N4O2/c10-7-11-8(14)12-9(15)13(7)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,14,15) |
Clave InChI |
WXIJGAMZQGYRIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=O)NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


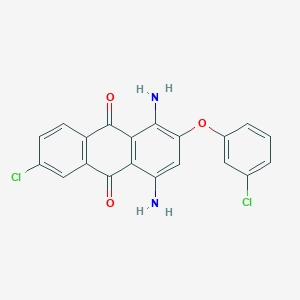
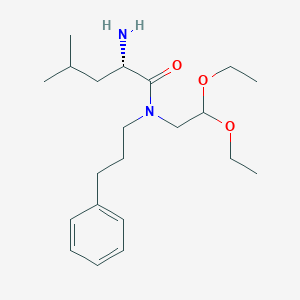
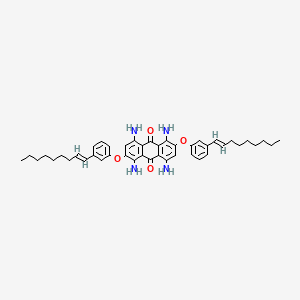
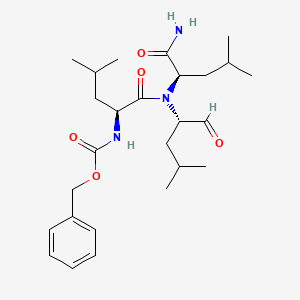
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)

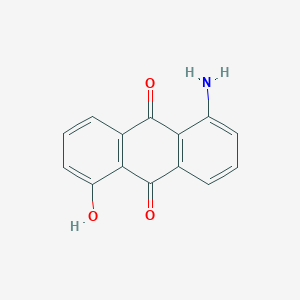

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)


![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
